Tri-GalNAc(OAc)3 Cbz

Protecting group orthogonality GalNAc conjugate synthesis Hydrogenolysis

Tri-GalNAc(OAc)3 Cbz (CAS 186613-57-0) is a protected triantennary N-acetylgalactosamine (GalNAc) derivative that serves as a synthetic intermediate for constructing liver-targeting ligands. The compound consists of three GalNAc sugar moieties acetylated at hydroxyl positions for temporary protection, with the central tris-amine scaffold protected by a benzyloxycarbonyl (Cbz) group.

Molecular Formula C87H134N10O38
Molecular Weight 1928.0 g/mol
Cat. No. B15549243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3 Cbz
Molecular FormulaC87H134N10O38
Molecular Weight1928.0 g/mol
Structural Identifiers
InChIInChI=1S/C87H134N10O38/c1-52(98)94-74-80(130-61(10)107)77(127-58(7)104)65(46-123-55(4)101)133-83(74)120-39-19-16-27-68(110)88-33-22-36-91-71(113)30-42-117-49-87(97-86(116)126-45-64-25-14-13-15-26-64,50-118-43-31-72(114)92-37-23-34-89-69(111)28-17-20-40-121-84-75(95-53(2)99)81(131-62(11)108)78(128-59(8)105)66(134-84)47-124-56(5)102)51-119-44-32-73(115)93-38-24-35-90-70(112)29-18-21-41-122-85-76(96-54(3)100)82(132-63(12)109)79(129-60(9)106)67(135-85)48-125-57(6)103/h13-15,25-26,65-67,74-85H,16-24,27-51H2,1-12H3,(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,98)(H,95,99)(H,96,100)(H,97,116)/t65-,66-,67-,74-,75-,76-,77+,78+,79+,80-,81-,82-,83-,84-,85-/m1/s1
InChIKeyJMCXVEFCNXSLCI-ZTLRGGSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3 Cbz: ASGPR Ligand Intermediate for Liver-Targeted Oligonucleotide Conjugates


Tri-GalNAc(OAc)3 Cbz (CAS 186613-57-0) is a protected triantennary N-acetylgalactosamine (GalNAc) derivative that serves as a synthetic intermediate for constructing liver-targeting ligands. The compound consists of three GalNAc sugar moieties acetylated at hydroxyl positions for temporary protection, with the central tris-amine scaffold protected by a benzyloxycarbonyl (Cbz) group [1]. It functions as a precursor to active asialoglycoprotein receptor (ASGPR) ligands, enabling receptor-mediated endocytosis into hepatocytes following deprotection and conjugation to therapeutic payloads including siRNA, antisense oligonucleotides (ASOs), and targeted protein degraders . The orthogonal protection strategy—acetyl on sugars and Cbz on the amine scaffold—allows sequential deprotection for controlled conjugation chemistry.

Why Unprotected Tri-GalNAc or Alternative GalNAc Ligands Cannot Substitute for Tri-GalNAc(OAc)3 Cbz in Multi-Step Conjugate Synthesis


Tri-GalNAc(OAc)3 Cbz is not a biologically active targeting ligand but a protected synthetic intermediate whose substitution with unprotected tri-GalNAc or alternative GalNAc clusters would fundamentally alter or invalidate established conjugation workflows. The orthogonal protection of hydroxyl groups (as acetates) and the central amine (as Cbz) enables sequential deprotection under distinct conditions—Cbz removal via hydrogenolysis exposes the amine for payload conjugation, while acetate hydrolysis reveals the free hydroxyls required for high-affinity ASGPR binding [1]. Substituting an unprotected tri-GalNAc eliminates this synthetic control, risking premature reactivity and unwanted side reactions. Similarly, alternative protected tri-GalNAc variants (e.g., Tri-GalNAc(OAc)3 TFA salt or DBCO-functionalized derivatives) introduce different reactive handles or counterions that are incompatible with specific conjugation protocols . The choice of protecting group directly impacts downstream deprotection efficiency and final conjugate purity.

Tri-GalNAc(OAc)3 Cbz: Quantified Differentiation Against L96, THA-GN3, and Other GalNAc Ligand Architectures


Cbz Protection Enables Hydrogenolytic Deprotection Without Affecting Base-Labile Acetate Groups

Tri-GalNAc(OAc)3 Cbz incorporates a Cbz protecting group on the central amine scaffold that is cleaved via hydrogenolysis (H₂, Pd/C), while the acetyl protecting groups on the GalNAc hydroxyls remain intact under these conditions. This orthogonality contrasts with alternative amine protecting groups (e.g., Fmoc, which requires basic conditions that would prematurely cleave acetates) and with fully deprotected tri-GalNAc ligands (e.g., L96 triantennary GalNAc cluster) that lack synthetic handles for controlled conjugation . The Cbz strategy enables a two-step sequential deprotection workflow: Cbz removal to expose the amine for payload conjugation, followed by acetate hydrolysis to regenerate ASGPR-binding-competent hydroxyls.

Protecting group orthogonality GalNAc conjugate synthesis Hydrogenolysis

Triantennary Architecture Provides ~10⁶-Fold Affinity Enhancement Over Monovalent GalNAc for ASGPR Binding

While Tri-GalNAc(OAc)3 Cbz is a protected precursor, the underlying triantennary GalNAc architecture upon deprotection yields ASGPR binding affinities in the low nanomolar range, representing an approximately 10⁶-fold enhancement over monovalent GalNAc (Kd ~mM range) [1]. This multivalency effect is consistent across triantennary GalNAc ligands including L96 and THA-GN3, which achieve comparable nanomolar Kd values due to simultaneous engagement of multiple ASGPR carbohydrate recognition domains [2]. The key differentiator for Tri-GalNAc(OAc)3 Cbz is not the final binding affinity but the protected synthetic intermediate format enabling flexible conjugation to diverse payloads.

ASGPR binding affinity Multivalent ligand design Hepatocyte targeting

Cbz-Protected Tri-GalNAc Intermediate Enables Site-Specific Conjugation vs Pre-Formulated THA-GN3 Cluster

Tri-GalNAc(OAc)3 Cbz provides an unprotected amine handle after hydrogenolysis, enabling direct conjugation to payloads via amide bond formation with carboxyl-containing linkers. In contrast, the THA-GN3 cluster (a simplified tris-based GalNAc cluster) is typically supplied as a pre-formed, conjugation-ready unit with defined linker chemistry that restricts the choice of payload attachment site and conjugation chemistry [1]. The Cbz-protected intermediate approach permits greater flexibility in linker design and conjugation site selection (3′, 5′, or internal positions on oligonucleotides), whereas the L96 triantennary GalNAc ligand is predominantly utilized for 3′-end conjugation in established clinical workflows [2].

Conjugation flexibility ASO synthesis GalNAc cluster

Purity Specification of ≥99% by HPLC Supports Reproducible Conjugation Yields Compared to Lower-Grade Alternatives

Commercial Tri-GalNAc(OAc)3 Cbz is specified at ≥99% purity by HPLC (MW 633.64, C34H35NO11) . This high purity specification is critical for conjugation workflows where impurities in protected intermediates can accumulate through deprotection steps and compromise final conjugate quality. Alternative GalNAc precursors offered at lower purity grades (e.g., 95-98% typical for non-GMP research-grade tri-GalNAc intermediates) may introduce variable conjugation efficiency and require additional purification steps, increasing synthesis cost and reducing overall yield . The well-defined molecular formula (C34H35NO11) and molecular weight (633.64) facilitate precise stoichiometric calculations for conjugation reactions.

Analytical purity Conjugation reproducibility Quality control

Optimal Procurement and Application Scenarios for Tri-GalNAc(OAc)3 Cbz Based on Quantitative Evidence


Synthesis of GalNAc-ASO Conjugates with Custom Linker Chemistry and Non-3′ Conjugation Sites

Procure Tri-GalNAc(OAc)3 Cbz for ASO conjugation workflows requiring site-specific attachment beyond the standard 3′-end. The orthogonal Cbz/acetate protection strategy enables sequential deprotection: hydrogenolysis of Cbz exposes the central amine for conjugation to carboxyl-functionalized payloads, while the acetates remain intact to prevent premature hydroxyl exposure. This approach is particularly suited to research programs exploring structure-activity relationships (SAR) where conjugation site (5′, internal, or multi-site) and linker composition influence hepatic targeting efficiency. Evidence from comprehensive SAR studies of triantennary GalNAc-ASO conjugates demonstrates that conjugation site and linker architecture significantly impact in vivo potency, with ED50 values ranging from 0.5 to 2 mg/kg across optimized constructs [1].

LYTAC (Lysosome-Targeting Chimera) Synthesis Requiring Controlled GalNAc Ligand Deprotection

Use Tri-GalNAc(OAc)3 Cbz as the ASGPR-targeting ligand precursor for LYTAC bifunctional molecule synthesis. The protected intermediate format allows the GalNAc ligand to be incorporated early in the LYTAC synthesis route without interfering with subsequent chemistry steps, followed by final deprotection to yield the active triantennary GalNAc targeting moiety. The ~10⁶-fold ASGPR affinity enhancement of the triantennary architecture over monovalent GalNAc ensures efficient lysosomal trafficking of the LYTAC complex post-deprotection [2]. This scenario is particularly relevant for targeted protein degradation programs where precise control over ligand attachment and protecting group removal timing is critical for maintaining target protein binder integrity .

mRNA-LNP Formulation Development with Chemically Defined GalNAc Targeting Ligands

Incorporate Tri-GalNAc(OAc)3 Cbz as a protected precursor for synthesizing GalNAc-functionalized lipids or PEG-lipids used in liver-targeted lipid nanoparticle (LNP) formulations. The ≥99% HPLC purity specification ensures that the protected GalNAc intermediate does not introduce impurities that could compromise LNP stability, encapsulation efficiency, or in vivo biodistribution. Following deprotection and conjugation, the resulting triantennary GalNAc moiety confers ASGPR-mediated hepatocyte targeting to the LNP payload, as demonstrated in multiple GalNAc-siRNA and GalNAc-ASO delivery systems achieving ED50 values in the sub-mg/kg to 2 mg/kg range in murine models [3].

Academic and Biotech Oligonucleotide Research Programs Requiring Multi-Batch Reproducibility

Select Tri-GalNAc(OAc)3 Cbz for academic core facilities and early-stage biotech oligonucleotide research programs where batch-to-batch reproducibility is essential for generating internally consistent datasets across multiple in vivo studies. The combination of well-defined molecular identity (CAS 186613-57-0, MF C34H35NO11, MW 633.64) and high commercial purity specification minimizes variability in conjugation efficiency and downstream biological activity that could otherwise confound SAR interpretation or lead to false-negative results in preclinical efficacy testing.

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